Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-6-4-3-5-7-17)16-28-12-14-29(15-13-28)19-10-8-18(25)9-11-19/h3-11,22H,2,12-16H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYKPBBSXVHOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a piperazine ring and a tetrahydropyrimidine core, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.0 g/mol. The compound features various substituents that enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis . In a study, five derivatives showcased inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM against the bacterium, suggesting potential as anti-tuberculosis agents.
Neuropharmacological Effects
The piperazine moiety in the compound is known to interact with neurotransmitter systems. Preliminary data suggest that it may modulate serotonin and dopamine receptors, which could be beneficial for treating psychiatric disorders such as depression and anxiety .
The mechanism of action involves binding to specific receptors and enzymes, leading to modulation of neurotransmitter activity. This interaction may result in altered signal transduction pathways that are crucial for therapeutic effects in neurological conditions .
Study on Antiproliferative Activity
In vitro studies have demonstrated that compounds similar to this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives were tested against MGC-803 (gastric cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Bel-7404 (liver cancer) cell lines. The results indicated low cytotoxicity in normal cell lines while effectively inducing apoptosis in cancerous cells .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with other piperazine derivatives is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole | Similar piperazine core | Antimicrobial properties |
| Cetirizine Ethyl Ester Dihydrochloride | Another piperazine derivative | Antihistamine effects |
| Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyltetrahydropyrimidine | Unique substituents | Potential CNS activity |
This table illustrates how Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyltetrahydropyrimidine stands out due to its diverse applications in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves a Biginelli-like condensation or multi-step nucleophilic substitution. Key steps include:
- Step 1 : Formation of the tetrahydropyrimidinone core via cyclocondensation of urea/thiourea, an aldehyde (e.g., benzaldehyde), and a β-keto ester under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Functionalization of the piperazine moiety. A Mannich reaction or alkylation is used to introduce the 4-(4-chlorophenyl)piperazine group, requiring anhydrous conditions and catalysts like triethylamine .
- Critical parameters : Temperature (60–80°C for cyclocondensation), solvent polarity (dichloromethane for alkylation), and stoichiometric control of the piperazine derivative to avoid side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural conformation?
- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., downfield shifts for the 2-oxo group at δ 160–165 ppm) and confirms substitution patterns on the piperazine ring .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity (>95% threshold for pharmacological studies) .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., chair vs. boat conformation of the tetrahydropyrimidine ring) using SHELXL for refinement .
Q. What are the hypothesized biological targets based on structural analogs?
The 4-chlorophenyl-piperazine moiety suggests affinity for serotonin (5-HT₁A/2A) or dopamine receptors, while the tetrahydropyrimidine core may inhibit dihydrofolate reductase (DHFR) or kinases. Comparative studies with analogs show IC₅₀ values in the µM range for receptor binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing diastereomer formation during piperazine functionalization?
- Chiral resolution : Use chiral auxiliaries (e.g., L-proline) during alkylation to enforce stereoselectivity .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity of the piperazine nitrogen, reducing byproducts .
- In situ monitoring : FT-IR tracks intermediate imine formation (C=N stretch at ~1650 cm⁻¹) to halt reactions at optimal conversion .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) regarding ring puckering be resolved?
- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., ring-flipping) by observing coalescence of proton signals .
- Graph-set analysis : Hydrogen-bonding patterns (e.g., R₂²(8) motifs) from X-ray data clarify rigid vs. flexible regions of the molecule .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental puckering amplitudes (Q values) to validate dominant conformers .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) against kinase targets?
- Molecular docking : Autodock Vina or Glide screens against kinase ATP-binding pockets (e.g., PDB 1ATP). Focus on piperazine-Cl interactions with hydrophobic residues .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., 4-Cl vs. 4-OCH₃) with inhibitory activity .
- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER force field) to identify critical binding residues .
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and normalize results to positive controls (e.g., ketanserin for 5-HT₂A) .
- Meta-analysis : Apply Bayesian statistics to integrate IC₅₀ data from radioligand binding vs. functional assays (e.g., cAMP inhibition) .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-ERK levels) alongside enzymatic assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
